molecular formula C14H19NO4S B2575538 Cyclobutyl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1795408-92-2

Cyclobutyl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2575538
CAS RN: 1795408-92-2
M. Wt: 297.37
InChI Key: MCVQTHMGGHIHFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using reactions like the Petasis reaction . This reaction involves an aldehyde, an amine, and a boronic acid .


Molecular Structure Analysis

The compound contains a cyclobutyl group, a pyrrolidine ring, and a furan ring. Pyrrolidine is a five-membered nitrogen heterocycle and furan is a five-membered oxygen heterocycle .

Scientific Research Applications

1. Synthesis of Pyrrolidine Derivatives

A study by Knight, Redfern, and Gilmore (2001) explored the synthesis of pyrrolidine derivatives, which are significant in the realm of pharmaceuticals and organic chemistry. They found that 5-endo cyclisations of C-allylic glycine sulfonamides lead to excellent yields of pyrrolidine carboxylates. This process is significant as it offers a complementary sequence to traditional pyrrolidine synthesis methods (Knight, Redfern, & Gilmore, 2001).

2. Novel Heterocyclization Approach for Polysubstituted Furans

Damavandi, Sandaroos, and Pashirzad (2012) reported a new catalyst-free, one-pot synthesis of polysubstituted furans, a class of compounds with diverse applications in pharmaceuticals and materials science. Their method involved a multicomponent reaction which is efficient and versatile (Damavandi, Sandaroos, & Pashirzad, 2012).

3. Advances in Cyclobutene-Annelated Pyrimidinones Synthesis

Dalai et al. (2006) demonstrated a process involving cyclobutene-ring opening and Diels–Alder cycloaddition, leading to the creation of tetrahydroquinazolinone derivatives. This method has potential applications in the synthesis of complex organic molecules, relevant in drug discovery and organic chemistry (Dalai et al., 2006).

4. Amination/Ring Expansion Route to Pyrrolidines

Rao and Chan (2008) described a gold- and silver-catalyzed tandem amination/ring expansion method to synthesize pyrrolidines. This method is significant for its efficiency and applicability to a broad range of substrates, offering a new route for pyrrolidine synthesis which is valuable in medicinal chemistry (Rao & Chan, 2008).

5. Aza-Piancatelli Rearrangement for Cyclopentenone Derivatives

Reddy et al. (2012) explored the use of phosphomolybdic acid as a catalyst in the aza-Piancatelli rearrangement, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This method offers an efficient route for synthesizing cyclopentenones, which are important in various chemical syntheses (Reddy et al., 2012).

properties

IUPAC Name

cyclobutyl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(11-3-1-4-11)15-7-6-13(9-15)20(17,18)10-12-5-2-8-19-12/h2,5,8,11,13H,1,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVQTHMGGHIHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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